1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Description
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by:
- Isobutyl group at the 1-position of the pyrazole ring, enhancing steric bulk and lipophilicity.
- Trifluoromethyl (CF₃) group at the 3-position, improving metabolic stability and electron-withdrawing effects.
- Carboxamide moiety at the 5-position, enabling hydrogen bonding and interactions with biological targets.
This structural framework is shared with several analogs, but variations in substituents lead to divergent physicochemical properties and biological activities.
Properties
Molecular Formula |
C9H12F3N3O |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12F3N3O/c1-5(2)4-15-6(8(13)16)3-7(14-15)9(10,11)12/h3,5H,4H2,1-2H3,(H2,13,16) |
InChI Key |
GOPJNDSMZJSIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis and Preparation
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves condensation reactions. These reactions include combining appropriate pyrazole precursors with trifluoromethylating agents.
Preparation Method of Phenylcarboxamides
A method for preparing benzamide compounds has been developed, which may be applicable to the synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. This method involves several key steps:
- Ester Hydrolysis: 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be obtained by hydrolysis under basic conditions. The base used in this hydrolysis reaction may be selected from a hydroxide or a carbonate of an alkali metal such as lithium, sodium, or potassium. The molar ratio of the ester to the base is 1:1-1.2, the reaction temperature is between 10 °C and 50 °C, and the reaction time is 0.5-2 hours. The solvent is selected from the mixture of water and alcohol or the water and ether mixture, water to alcohol or water to ether in a volume ratio of 1:0.5-1.5; the base is selected from sodium hydroxide or potassium hydroxide.
- Acid Halide Formation: Reacting 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid with a certain acid halide reagent. During the acid halide reaction, the pyrazoline can be epoxidized to the pyrazole ring simultaneously to obtain 3-halogen-1-(3-Chloro-2-pyridyl)-lH-pyrazole-5-formyl halide. The acid halide reagent is selected from chlorination Sulfoxide, phosphorus trichloride, phosphorus tribromide, phosphorus pentachloride, or phosphorus pentabromide.
- Condensation Reaction: Reacting the acid halide with a substituted aniline in the presence of an acid-free agent to prepare a benzamide compound. The molar ratio of the acid halide to the substituted aniline is 1:0.8-1.2, in the presence of an acid-free agent, in a suitable solvent, at a temperature of -10° C to the boiling point for 1-10 hours.
Reaction Conditions and Solvents
- Hydrolysis Reaction: The reaction is conducted using a base, such as lithium, sodium, or potassium hydroxide or carbonate. Suitable solvents include a mixture of water and alcohol or water and ether.
- Acid Halide Formation: The reaction is performed using an acid halide reagent such as chlorination sulfoxide, phosphorus trichloride, phosphorus tribromide, phosphorus pentachloride, or phosphorus pentabromide. The solvent is selected from benzene, toluene, acetonitrile, dioxane, hexane, or a liquid acid halide reagent.
- Condensation Reaction: The reaction is carried out in a solvent such as dichloromethane, chloroform, carbon tetrachloride, hexane, benzene, toluene, ethyl acetate, acetonitrile, tetrahydrofuran, dioxane, acetone, butanone, or dimethyl sulfoxide.
Yields and Outcomes
- The use of this method has resulted in high yields and simplifies the process.
- In one example, after heating under reflux for 1 hour, the solvent was evaporated to dryness under reduced pressure to give 11.88 g of red-brown oil, with a normal content of 98%.
- In another instance, the reaction mixture was poured into a saturated sodium hydrogen carbonate aqueous solution, and the precipitated solid was filtered and dried to give 17.81 g, with an HPLC content of 96%, yielding 92%.
Definitions
- Alkyl: A straight or branched form, such as methyl, ethyl, n-propyl, isopropyl a group such as n-butyl, isobutyl, sec-butyl, tert-butyl, n-pentyl, isopentyl, n-hexyl or the like.
- Cycloalkyl: A group including a cyclic chain form such as a cyclopropyl group, a cyclobutyl group, a cyclopentyl group, a cyclohexyl group, a methylcyclopropyl group, a cyclopropylcyclopropyl group or the like.
- Alkenyl: A straight or branched alkenyl group such as 1-propenyl, 2-propenyl and the different butenyl, pentenyl and hexenyl isomers.
- Halogen: Fluorine, chlorine, bromine, or iodine.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways and biological processes, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents and key properties of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide with analogs:
Key Observations :
- Carboxamide vs. Sulfonamide : Carboxamide derivatives (e.g., Berotralstat) often target enzymes (e.g., kallikrein), while sulfonamide analogs (e.g., 1a) show antiviral activity, likely due to differences in hydrogen-bonding capacity and target engagement .
Antiviral Activity
- Compound 1a : Exhibits potent inhibition of measles virus (EC₅₀ = 0.12 µM) with a selectivity index (SI) >833, attributed to the sulfonamide-linked phenyl group enhancing RNA polymerase binding .
- The isobutyl group may reduce cytotoxicity compared to bulkier substituents .
Enzyme Inhibition
- Berotralstat : Inhibits plasma kallikrein (Ki < 1 nM) via interactions between its CF₃ group and Arg143 in the enzyme’s active site .
- 1-Isobutyl analog: The absence of a phenyl-aminomethyl group (as in Berotralstat) likely limits kallikrein affinity but may redirect activity toward other serine proteases.
Biological Activity
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative notable for its unique structural features, including a trifluoromethyl group that enhances its lipophilicity and biological activity. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is , with a molecular weight of approximately 234.22 g/mol. The presence of the trifluoromethyl group increases membrane permeability, allowing for effective interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , antifungal , and anti-inflammatory properties. Its biological activity is largely attributed to its ability to modulate enzyme activities and receptor functions.
Antimicrobial Activity
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has demonstrated considerable insecticidal activity against pests such as Plutella xylostella, outperforming established insecticides like fipronil. The mechanism involves interaction with specific molecular targets, which may modulate pathways critical for pest survival.
Anticancer Potential
Recent studies have explored the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The activation of pyruvate kinase M2 (PKM2) is a key mechanism through which it exerts antiproliferative effects, potentially modulating the Warburg effect characteristic of cancer metabolism .
The mechanism by which 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exerts its biological effects involves:
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.
- Target Interaction : It interacts with various enzymes and receptors, influencing their activity and leading to altered cellular responses.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide | Structure | Different position for the carboximidamide group affecting reactivity. |
| 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Structure | Contains a carboxylic acid instead of carboximidamide, altering biological properties. |
| 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Structure | Features an amide group which may result in different solubility and reactivity characteristics. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives based on the pyrazole structure could inhibit microtubule assembly and induce apoptosis in breast cancer cells at low concentrations (e.g., 1 μM) while enhancing caspase-3 activity significantly .
- Anti-inflammatory Effects : In vitro studies have shown that related pyrazole derivatives exhibit potent anti-inflammatory activity, with some compounds achieving IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Q & A
Basic: How can researchers optimize the synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide to improve yield and purity?
Methodological Answer:
Synthesis optimization involves strategic selection of precursors and reaction conditions. For pyrazole-carboxamide derivatives, cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones is common. The isobutyl group can be introduced via alkylation using 1-bromo-2-methylpropane under basic conditions (e.g., K₂CO₃ in DMF) . To enhance purity, chromatographic techniques (e.g., flash chromatography with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are recommended. For trifluoromethyl incorporation, palladium-catalyzed cross-coupling or direct fluorination using Ruppert-Prakash reagent (TMSCF₃) may improve efficiency .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl at C3, isobutyl at N1). The deshielding effect of the trifluoromethyl group (~δ 120-125 ppm in ¹³C NMR) and splitting patterns in ¹H NMR distinguish regioisomers .
- LC-MS (ESI+) : Verify molecular weight (e.g., [M+H]⁺ at m/z 279.1) and detect impurities. High-resolution MS (HRMS) resolves isotopic clusters for F₃ and Br (if present) .
- X-ray crystallography : Resolves ambiguity in solid-state conformation, as seen in related pyrazole-carboxylic acid derivatives .
Advanced: How do structural modifications at the pyrazole 1- and 3-positions influence the compound’s bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- N1-substituents : Isobutyl enhances lipophilicity (logP ~2.5), improving membrane permeability. Substitution with smaller alkyl groups (e.g., methyl) reduces metabolic stability in hepatic microsomes .
- C3-trifluoromethyl : Electron-withdrawing effects stabilize the pyrazole ring and enhance binding to hydrophobic pockets in target enzymes (e.g., kinase inhibitors). Replacing CF₃ with Cl or OMe reduces potency by 10-fold in analogous compounds .
- Carboxamide at C5 : Critical for hydrogen bonding with catalytic residues. Conversion to ester or nitrile abolishes activity in COX-2 inhibition assays .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Orthogonal bioassays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., IC₅₀ in HEK293 cells) .
- Purity standardization : Use HPLC (≥95% purity, C18 column, 0.1% TFA in acetonitrile/water) to exclude confounding byproducts .
- Meta-analysis : Compare datasets using cheminformatics tools (e.g., pIC₅₀ vs. logD) to identify outliers linked to solvent/detergent effects .
Advanced: What computational methods are suitable for predicting binding interactions of this compound with target enzymes?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase). The trifluoromethyl group shows strong van der Waals interactions with Leu694 .
- MD simulations (GROMACS) : Assess stability of hydrogen bonds between the carboxamide and Asp831 over 100-ns trajectories .
- Free-energy perturbation (FEP) : Quantify ΔΔG for CF₃ vs. CH₃ substitutions, correlating with experimental IC₅₀ shifts .
Basic: What are the critical steps in developing a scalable purification protocol for this compound?
Methodological Answer:
- Crystallization optimization : Use solvent screens (ethanol, acetone, or tert-butyl methyl ether) to maximize crystal yield. Slow cooling (0.5°C/min) reduces inclusion of mother liquor .
- Flash chromatography : Employ gradient elution (5% → 40% ethyl acetate in hexane) to separate unreacted isobutyl bromide .
- Quality control : Track residual solvents (GC-MS) and heavy metals (ICP-OES) to meet ICH Q3C guidelines .
Advanced: How can metabolic stability be assessed for this compound in preclinical studies?
Methodological Answer:
- Liver microsomal assays : Incubate with NADPH (1 mM) and human/rat microsomes (0.5 mg/mL). Monitor parent compound depletion via LC-MS/MS over 60 min (t₁/₂ < 30 min indicates poor stability) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify isoform-specific interactions .
- Radiolabeled studies : Synthesize [¹⁴C]-carboxamide to track metabolite formation (e.g., hydroxylation at isobutyl chain) via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
